molecular formula C8H4BrCl2F3O B1406391 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide CAS No. 1706435-11-1

3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide

Cat. No. B1406391
M. Wt: 323.92 g/mol
InChI Key: MGTYWGMUKXIFIJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 1706435-11-1 . It has a molecular weight of 323.92 . The IUPAC name for this compound is 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene .


Synthesis Analysis

The synthesis of similar compounds like 4-(trifluoromethoxy)benzyl bromide involves the use of phosphorus tribromide at 0°C, slowly added to a stirred solution of 4-(trifluoromethoxy)benzyl alcohol in ether . The reaction mixture is stirred for 0.5 hours .


Molecular Structure Analysis

The InChI code for 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is 1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

4-(Trifluoromethoxy)benzyl bromide, a similar compound, is a useful synthetic intermediate. It is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities. It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .


Physical And Chemical Properties Analysis

3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is a liquid at ambient temperature .

Scientific Research Applications

    Chemical Synthesis

    • Application : “3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide” is used in chemical synthesis . It’s a reagent used in the preparation of various organic compounds .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, it would be used in a reaction with a suitable nucleophile to form a new carbon-carbon bond .
    • Results or Outcomes : The outcomes of the synthesis will depend on the specific reactions being performed. In general, the use of this reagent can enable the formation of new organic compounds with a trifluoromethoxy group .

    Preparation of Fluorinated Compounds

    • Application : This compound has been used in the preparation of dichlorotrifluoromethoxyacetic acid .
    • Method of Application : The reagent dichlorotrifluoromethoxyacetic acid is obtained in five steps starting from the cheap diethylene glycol .
    • Results or Outcomes : The reactivity of the sodium salt of this fluorinated acid was tested and allowed the preparation of new amides .

    Preparation of Antitubercular Agents

    • Application : This compound is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed .
    • Results or Outcomes : The outcomes of the synthesis will depend on the specific reactions being performed. In general, the use of this reagent can enable the formation of new organic compounds with antitubercular activities .

    Synthesis of Anti-allergic Agents

    • Application : This compound is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed .
    • Results or Outcomes : The outcomes of the synthesis will depend on the specific reactions being performed. In general, the use of this reagent can enable the formation of new organic compounds with anti-allergic activities .

    Suzuki–Miyaura Coupling

    • Application : This compound can be used as a boron reagent in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .
    • Method of Application : The specific methods of application can vary greatly depending on the specific coupling being performed .
    • Results or Outcomes : The outcomes of the coupling will depend on the specific reactions being performed. In general, the use of this reagent can enable the formation of new organic compounds .

    Synthesis of Bioreductive Drugs

    • Application : This compound is used in the synthesis of a bioreductive drug, (6 S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed .
    • Results or Outcomes : The outcomes of the synthesis will depend on the specific reactions being performed. In general, the use of this reagent can enable the formation of new bioreductive drugs .

Future Directions

The future directions for this compound could involve its use in the synthesis of other compounds with potential antitubercular or anti-allergic activities, similar to 4-(trifluoromethoxy)benzyl bromide .

properties

IUPAC Name

5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTYWGMUKXIFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189716
Record name Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide

CAS RN

1706435-11-1
Record name Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706435-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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